Home > Products > Screening Compounds P50402 > 3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide
3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide -

3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide

Catalog Number: EVT-6096595
CAS Number:
Molecular Formula: C26H27N3O3
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

  • Compound Description: VNI is a potent inhibitor of protozoan sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. This inhibitory activity makes VNI effective in treating Chagas disease. []
  • Relevance: VNI shares a core structure with the target compound: both contain a 1,3,4-oxadiazole ring substituted at the 2-position with a phenyl ring and further linked to an amide group. This structural similarity, particularly the presence of the 1,3,4-oxadiazole ring, suggests potential exploration of VNI derivatives as antifungal agents by targeting fungal CYP51. []

2. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor, demonstrating potent anti-inflammatory effects both in vitro and in vivo. Importantly, EPPA-1 exhibits a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors due to its reduced emetogenicity (tendency to cause nausea and vomiting). []
  • Relevance: EPPA-1 and the target compound both feature a central 1,3,4-oxadiazole ring. Although the substitution patterns differ, the presence of this common heterocycle highlights its relevance in medicinal chemistry and its potential across diverse therapeutic areas. []

3. 2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives []

  • Compound Description: This series of benzoxazole derivatives, characterized by a 1,3,4-oxadiazole ring linked through a sulfur bridge, demonstrated varying degrees of antimicrobial, antioxidant, and antitubercular activities. Compounds with specific substitutions on the benzoxazole moiety (6c, 6d, and 6e) exhibited potent activity and promising interactions with the antitubercular receptor H37R, as revealed by molecular docking studies. []
  • Relevance: The presence of the 1,3,4-oxadiazole ring as a core structural element links these benzoxazole derivatives to the target compound. While the target compound lacks the sulfur bridge and benzoxazole moiety, the shared heterocycle emphasizes the versatility of 1,3,4-oxadiazoles in drug design and their potential to be tailored for specific biological activities. []

4. N-{[1-(5-Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-chlorobenzenesulfonamide []

  • Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring bearing a benzylsulfanyl group at the 5-position and connected to a sulfonamide group through an ethyl linker. The crystal structure reveals hydrogen-bonded chains and specific orientations of the benzene and oxadiazole rings. []
  • Relevance: Although structurally distinct in terms of specific substituents and their arrangement, this compound shares the fundamental 1,3,4-oxadiazole ring system with the target compound. The presence of this shared heterocycle underscores its significance as a building block in medicinal chemistry. []

5. N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide []

  • Compound Description: This molecule incorporates a 1,3,4-oxadiazole ring with a thioxo group at the 5-position, linked to an indole moiety. Molecular docking studies suggest potential antitubercular activity through inhibition of Mycobacterium tuberculosis enoyl reductase (InhA). []
  • Relevance: The shared presence of the 1,3,4-oxadiazole ring, despite differences in substitution patterns, connects this compound to the target structure. This commonality highlights the importance of the 1,3,4-oxadiazole scaffold in the development of biologically active molecules. []

6. (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a 4-chlorobenzylsulfanyl group at the 5-position, linked to a sulfonamide group. Crystallographic studies confirmed its absolute configuration and revealed a network of hydrogen bonds influencing its crystal packing. []
  • Relevance: While this compound differs from the target compound in its specific substituents and their positions, the common 1,3,4-oxadiazole core structure is noteworthy. This shared feature emphasizes the significance of the 1,3,4-oxadiazole moiety in drug design and its adaptability for diverse chemical modifications. []

Properties

Product Name

3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide

IUPAC Name

3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-N-(1-naphthalen-1-ylethyl)propanamide

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C26H27N3O3/c1-18(21-12-7-10-19-8-3-5-11-22(19)21)27-24(30)15-17-26-29-28-25(32-26)16-14-20-9-4-6-13-23(20)31-2/h3-13,18H,14-17H2,1-2H3,(H,27,30)

InChI Key

VWDVYKUDRIHMPI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=NN=C(O3)CCC4=CC=CC=C4OC

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=NN=C(O3)CCC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.